1,2-Dibromoethyltrimethylsilane

Overview

Description

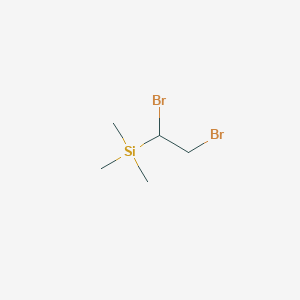

1,2-Dibromoethyltrimethylsilane is an organic silicon compound with the chemical formula C5H12Br2Si . It is primarily used for research and development purposes .

Synthesis Analysis

The synthesis of 1,2-Dibromoethyltrimethylsilane involves a reaction with NBS and benzamide in acetonitrile at 20°C for 20 hours . The reaction yields 1,2-Dibromoethyltrimethylsilane with a yield of 92% .

Molecular Structure Analysis

The molecular formula of 1,2-Dibromoethyltrimethylsilane is C5H12Br2Si, and its molecular weight is 260.04 g/mol . The canonical SMILES representation is CSi©C(CBr)Br .

Physical And Chemical Properties Analysis

1,2-Dibromoethyltrimethylsilane is a colorless liquid and volatile . It has a low density, a melting point of -32°C, and a boiling point of 150°C .

Scientific Research Applications

Activation of Carbonyl Functionality

1,2-Dibromoethyltrimethylsilane is used in the activation of carbonyl functionality, which is a fundamental approach in organic synthesis and is crucial for a variety of industrial-scale condensation reactions . In esterification and aldol condensation, the susceptibility of the carbonyl group to nucleophile attack allows the construction of a variety of useful organic compounds . An advanced methodology for the direct esterification of carboxylic acids and alcohols, and for aldol condensation of aldehydes using widely available, inexpensive, and metal-free 1,3-dibromo-5,5-dimethylhydantoin under neat reaction conditions has been reported .

Synthesis and Polymerization of α-Trimethylsilyl Acrylic Monomers

1,2-Dibromoethyltrimethylsilane is used in the synthesis and polymerization of α-trimethylsilyl acrylic monomers . α- acrylic acid and its methyl ester were prepared in good yield starting from 1,2-dibromoethyltrimethylsilane . These monomers were polymerized with difficulty by free radicals to viscous polymers, but gave solid copolymers with styrene . The methyl ester was also a weak monomer in anionic polymerization .

Safety and Hazards

In case of inhalation, move the victim into fresh air and give oxygen if breathing is difficult . If the chemical comes into contact with the skin, remove contaminated clothing immediately and wash off with soap and plenty of water . In case of ingestion, rinse the mouth with water and do not induce vomiting . Always consult a doctor in these situations . For firefighting measures, use dry chemical, carbon dioxide, or alcohol-resistant foam .

properties

IUPAC Name |

1,2-dibromoethyl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12Br2Si/c1-8(2,3)5(7)4-6/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRJHCBRLJLIXJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C(CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12Br2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20540539 | |

| Record name | (1,2-Dibromoethyl)(trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20540539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18146-08-2 | |

| Record name | (1,2-Dibromoethyl)(trimethyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20540539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 1,2-Dibromoethyltrimethylsilane in the synthesis of α-trimethylsilyl acrylic monomers?

A1: 1,2-Dibromoethyltrimethylsilane serves as a starting material in the synthesis of α-trimethylsilyl acrylic acid and its methyl ester. [] The research article highlights its successful utilization in achieving a good yield of these monomers. While the specific reaction steps are not detailed in the abstract, it signifies the importance of 1,2-Dibromoethyltrimethylsilane as a key precursor in this synthesis pathway.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Isochromeno[3,4-b]chromene-5,12-dione](/img/structure/B98263.png)